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molecular formula B2H4O4 B082485 Tetrahydroxydiboron CAS No. 13675-18-8

Tetrahydroxydiboron

Cat. No. B082485
M. Wt: 89.66 g/mol
InChI Key: SKOWZLGOFVSKLB-UHFFFAOYSA-N
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Patent
US09260415B2

Procedure details

4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl}pyridine-3-carbaldehyde 107e was prepared following the procedures for intermediate 108a in U.S. Pat. No. 8,716,274, Example 108, Figure 8, and from 4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one from U.S. Pat. No. 8,729,072, Example 103e. To a solution of 107e (12.0 g, 35.0 mmol) in MeOH (40 mL) and DCM (40 mL) was added NaBH4 (1.83 g, 38.4 mmol) in batches at 0° C. The reaction mixture was stirred at 0° C. for 1 h, quenched with water and concentrated. The residue was partitioned between EA and brine. The organic layer was separated, dried over Na2SO4, filtered and concentrated. The crude product 4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl}pyridine-3-carbinol 107f was used in next step without further purification (9.6 g, 80%). A mixture of compound 107f (9.6 g, 27.8 mmol), tetrahydroxydiborane, hypodiboric acid (7.43 g, 83.5 mmol), Xphos-Pd-G2 (218 mg, 0.278 mmol), Xphos (321 mg, 0.556 mmol) and KOAc (6.85 g, 83.5 mmol) in EtOH (200 mL) was heated to 80° C. for 1 h and concentrated. The residue was dissolved in sat. K2CO3 (100 mL) and extracted with DCM 4 times. The organic phase was discarded and the aqueous layer was neutralized with conc. HCl. White precipitate evolved and the suspension was extracted with DCM. The organic layer was combined, dried over Na2SO4, filtered and concentrated to give 107g as a gray solid (6.21 g, 53%).
[Compound]
Name
intermediate 108a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
1.83 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
compound 107f
Quantity
9.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.43 g
Type
reactant
Reaction Step Four
[Compound]
Name
Xphos Pd-G2
Quantity
218 mg
Type
reactant
Reaction Step Four
Name
KOAc
Quantity
6.85 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CC2C=C3N(CCNC3=O)C=2C1.[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([N:23]2[CH2:34][CH2:33][N:32]3[C:25](=[CH:26][C:27]4[CH2:28][C:29]([CH3:36])([CH3:35])[CH2:30][C:31]=43)[C:24]2=[O:37])[C:18]=1[CH:38]=[O:39].[BH4-].[Na+].B(O)(O)[B:43]([OH:45])[OH:44].CC([O-])=O.[K+]>CO.C(Cl)Cl.CCO.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([N:23]2[CH2:34][CH2:33][N:32]3[C:25](=[CH:26][C:27]4[CH2:28][C:29]([CH3:36])([CH3:35])[CH2:30][C:31]=43)[C:24]2=[O:37])[C:18]=1[CH:38]=[O:39].[CH3:35][C:29]1([CH3:36])[CH2:28][C:27]2[CH:26]=[C:25]3[N:32]([CH2:33][CH2:34][N:23]([C:19]4[C:18]5[CH2:38][O:44][B:43]([OH:45])[C:17]=5[CH:22]=[CH:21][N:20]=4)[C:24]3=[O:37])[C:31]=2[CH2:30]1 |f:2.3,5.6|

Inputs

Step One
Name
intermediate 108a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC=2N3CCNC(C3=CC2C1)=O)C
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)N1C(C2=CC=3CC(CC3N2CC1)(C)C)=O)C=O
Name
Quantity
1.83 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
compound 107f
Quantity
9.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(B(O)O)(O)O
Name
Quantity
7.43 g
Type
reactant
Smiles
B(B(O)O)(O)O
Name
Xphos Pd-G2
Quantity
218 mg
Type
reactant
Smiles
Name
KOAc
Quantity
6.85 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
321 mg
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EA and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product 4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl}pyridine-3-carbinol 107f was used in next step without further purification (9.6 g, 80%)
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in sat. K2CO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM 4 times
CUSTOM
Type
CUSTOM
Details
White precipitate
EXTRACTION
Type
EXTRACTION
Details
the suspension was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)N1C(C2=CC=3CC(CC3N2CC1)(C)C)=O)C=O
Name
Type
product
Smiles
CC1(CC=2N3CCN(C(C3=CC2C1)=O)C1=NC=CC2=C1COB2O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.21 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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